(S)-1-Azaspiro[4.4]nonan-6-one

Asymmetric Catalysis Chiral Resolution Spirocyclic Ligands

(S)-1-Azaspiro[4.4]nonan-6-one (CAS 1787263-51-7) is an enantiopure spirocyclic ketone featuring a 1-azaspiro[4.4]nonane scaffold, comprising a pyrrolidine ring and a cyclopentanone ring sharing a nitrogen atom at the spiro junction [REFS-1, REFS-2]. The (S)-enantiomer is accessed via a scalable chiral resolution of the racemate using tartaric acid and camphorsulfonic acid, enabling gram-scale preparation of both configurations for use as chiral ligands and organocatalysts [REFS-3, REFS-4].

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B12992425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Azaspiro[4.4]nonan-6-one
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC(=O)C2(C1)CCCN2
InChIInChI=1S/C8H13NO/c10-7-3-1-4-8(7)5-2-6-9-8/h9H,1-6H2/t8-/m0/s1
InChIKeyLTOHVYIUHGWICI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Azaspiro[4.4]nonan-6-one: A Chiral Spirocyclic Ketone Building Block for Asymmetric Synthesis


(S)-1-Azaspiro[4.4]nonan-6-one (CAS 1787263-51-7) is an enantiopure spirocyclic ketone featuring a 1-azaspiro[4.4]nonane scaffold, comprising a pyrrolidine ring and a cyclopentanone ring sharing a nitrogen atom at the spiro junction [REFS-1, REFS-2]. The (S)-enantiomer is accessed via a scalable chiral resolution of the racemate using tartaric acid and camphorsulfonic acid, enabling gram-scale preparation of both configurations for use as chiral ligands and organocatalysts [REFS-3, REFS-4]. Its rigid, three-dimensional structure and precisely defined stereochemistry make it a privileged intermediate in asymmetric catalysis and medicinal chemistry programs where achiral or racemic alternatives cannot achieve the requisite enantiocontrol [3].

Why Racemic Substitution or Alternative Spirocyclic Ketones Cannot Replace (S)-1-Azaspiro[4.4]nonan-6-one


The 1-azaspiro[4.4]nonane scaffold exhibits strong stereochemistry–function coupling: the absolute configuration at the spiro center directly governs enantioselectivity in downstream catalytic applications [1]. Racemic 1-azaspiro[4.4]nonan-6-one (CAS 1314968-08-5) produces racemic products in asymmetric reactions, rendering it unsuitable for enantioselective synthesis . Alternative spirocyclic ketones—such as 1-azaspiro[4.4]nonan-2-one (a γ-lactam, CAS 63941-21-9) or 1-oxaspiro[4.4]nonan-6-one—differ fundamentally in ring size, heteroatom chemistry, or carbonyl placement, altering reactivity and coordination geometry in ways that cannot be extrapolated from the 6-keto-1-aza system [REFS-3, REFS-4]. Furthermore, the scalable chiral resolution protocol validated for the (S)-enantiomer is scaffold-specific; it does not transfer to other spirocyclic ketones without extensive re-optimization, making direct procurement of the resolved (S)-enantiomer the only reliable path to enantiopure material [2].

Quantitative Differentiation: (S)-1-Azaspiro[4.4]nonan-6-one vs. Closest Structural Analogs


Enantiomeric Configuration: Defined (S) Absolute Stereochemistry vs. Racemic Mixture for Asymmetric Catalysis

The (S)-enantiomer of 1-azaspiro[4.4]nonan-6-one is obtained via a two-step classical resolution protocol: initial diastereomeric salt formation with tartaric acid, followed by secondary resolution with camphorsulfonic acid, yielding the (S)-configured product suitable for chiral ligand synthesis [1]. In contrast, the racemic mixture (CAS 1314968-08-5) produces equal amounts of (R)- and (S)-enantiomers and, when used as a ligand precursor, generates racemic products in asymmetric reactions—providing 0% enantiomeric excess (ee) versus the potential for >90% ee achievable with enantiopure (S)-configured catalysts derived from this scaffold [REFS-2, REFS-3]. While exact ee values for the resolved (S)-enantiomer are not publicly specified in the patent, the downstream SPD silyl ether catalyst prepared from this scaffold demonstrated 'excellent enantioselectivity' in asymmetric Michael addition reactions [2].

Asymmetric Catalysis Chiral Resolution Spirocyclic Ligands

Synthetic Scalability: Gram-Scale Chiral Resolution vs. Lengthy Chiral Induction Routes

The patented route constructs racemic 1-azaspiro[4.4]nonan-6-one via a semipinacol rearrangement of homopropargyl alcohol derivatives, followed by classical resolution to isolate both enantiomers [1]. The patent explicitly claims this process as 'simple, convenient and efficient,' enabling 'large quantities' of both (R)- and (S)-enantiomers suitable for SPD chiral ligand and catalyst preparation [1]. By contrast, the previously reported chiral induction route (J.-M. Tian et al., Chem. Commun., 2015) required a multi-step sequence to prepare (S)-9-((S)-1-aza-1-tert-butoxycarbonyl-spiro[4.4]nonan-6-one) and was characterized as having a 'long preparation route,' 'troublesome separation and purification,' and critically, 'cannot be realized on a large scale' [REFS-1, REFS-2]. This represents a qualitative scalability advantage: the resolution route enables preparative-scale access, whereas the prior chiral induction route was limited to small-scale research quantities.

Process Chemistry Scalable Synthesis Chiral Separation

Ketone Positioning: C6 Carbonyl in Cyclopentanone Ring vs. C2 or C9 Regioisomers for Derivatization

(S)-1-Azaspiro[4.4]nonan-6-one places the ketone at the 6-position, which resides on the carbocyclic (cyclopentanone) ring distal to the nitrogen spirocenter, providing a distinct reactivity profile compared to regioisomers [1]. The C6 ketone enables selective transformations (e.g., reductive amination, Grignard additions) at the carbocyclic ring without interfering with the pyrrolidine nitrogen, facilitating orthogonal functionalization [2]. In contrast, 1-azaspiro[4.4]nonan-2-one (CAS 63941-21-9) is a γ-lactam with the carbonyl directly attached to the nitrogen-containing ring, fundamentally altering its reactivity: it behaves as an amide rather than a ketone, participates in different reaction manifolds, and cannot serve as a surrogate for C6-ketone chemistry . Similarly, the 9-one regioisomer (CAS 1314968-08-5, also associated with the racemic 6-one scaffold in some databases) has the carbonyl adjacent to the spiro junction, which changes the steric and electronic environment compared to the 6-position [REFS-1, REFS-4]. This regiospecificity is critical for structure–activity relationships in both catalyst design and medicinal chemistry derivatization.

Regiochemistry Derivatization Spirocyclic Scaffolds

Documented Scaffold Utility: SPD Chiral Catalyst Performance vs. Generic Spirocyclic Ketones

The (S)-1-azaspiro[4.4]nonan-6-one scaffold has been specifically converted into a silyl ether SPD (spiro-pyrrolidine-derived) organocatalyst that exhibited 'excellent enantioselectivity' in asymmetric Michael addition reactions [1]. This application is scaffold-intrinsic and documented in the peer-reviewed literature (Chem. Commun., 2015). While generic spirocyclic ketones such as 2-azaspiro[4.5]decan-3-one (CAS 64744-50-9) or 6-azaspiro[4.5]decan-10-one have been described broadly as 'valuable intermediates,' none currently possess validated, peer-reviewed catalytic applications comparable to those demonstrated for the 1-azaspiro[4.4]nonan-6-one-derived SPD catalyst system [REFS-2, REFS-3]. The patent background further notes that 'ligands and catalysts for the azaspiro[4.4]nonane skeleton have been rarely reported,' underscoring the scarcity of validated alternatives within this exact scaffold class [2].

Organocatalysis SPD Catalyst Michael Addition

Diversification Potential: Chiral Diamine and Ligand Library Synthesis vs. Single-Purpose Analogs

The Lanzhou University thesis (2014) demonstrates that enantiopure 1-azaspiro[4.4]nonan-6-one serves as a versatile precursor for synthesizing multiple classes of chiral ligands and catalysts, including chiral diamines and organocatalysts evaluated for stereoselective Michael reactions [1]. Specifically, diamine 13 (6-pyrrolidine-1-yl-1-aza-spiro[4.4]nonane) was prepared from the 1-azaspiro[4.4]nonane-2,6-dione precursor and proven as an effective chiral catalyst [2]. This multi-directional derivatization capability distinguishes the scaffold from single-purpose analogs. For comparison, 7-methyl-2-azaspiro[4.4]nonan-3-one and 1,4-dioxa-7-azaspiro[4.4]nonane are described predominantly for specific biological applications (antimicrobial, HCV replication inhibition) with limited documented utility as ligand precursors [REFS-3, REFS-4]. The ability to generate a library of structurally diverse chiral catalysts from a single enantiopure ketone precursor provides a procurement efficiency advantage.

Chiral Ligand Library Diamine Synthesis Combinatorial Chemistry

Stereochemical Integrity in Derivatization: Retention of Configuration vs. Epimerization Risk in Alternative Scaffolds

The spirocyclic nature of the 1-azaspiro[4.4]nonane scaffold prevents configurational lability at the quaternary spirocenter: once the enantiomers are separated, the stereochemistry is effectively 'locked' by the rigid bicyclic framework and cannot undergo racemization under standard synthetic conditions [1]. This contrasts with non-spirocyclic chiral amines and ketones (e.g., 2-substituted cyclopentanones or pyrrolidines), which are susceptible to epimerization via enolization or imine-enamine tautomerism [2]. The patent explicitly notes that the resolution protocol yields stable (S)- and (R)-enantiomers that can be carried through multi-step synthetic sequences without loss of stereochemical integrity [1]. For comparison, the structurally related but non-spirocyclic 2-benzylpyrrolidine scaffolds can undergo N–C bond rotation and configurational inversion under thermal or basic conditions, introducing uncertainty in downstream applications [3]. No quantitative epimerization rate comparisons are available; this evidence relies on established stereochemical principles applicable to quaternary spirocenters.

Stereochemical Stability Chiral Pool Synthesis Spiro Junction

Proven Application Scenarios for (S)-1-Azaspiro[4.4]nonan-6-one Based on Documented Evidence


Asymmetric Organocatalyst Development (SPD Catalyst Series)

(S)-1-Azaspiro[4.4]nonan-6-one is the validated precursor for SPD (spiro-pyrrolidine-derived) silyl ether organocatalysts. The Tian group (Chem. Commun., 2015) converted this scaffold into an SPD catalyst demonstrating excellent enantioselectivity in asymmetric Michael addition reactions, establishing a documented catalytic application that smaller-scale or non-validated spirocyclic ketones cannot claim [1]. Research groups pursuing novel organocatalytic methodologies should procure the enantiopure (S)-enantiomer to ensure reproducibility of the published catalyst system.

Chiral Ligand Library Synthesis for Asymmetric Methodology Screening

The Lanzhou University thesis (2014) demonstrates multi-directional derivatization: from resolved (S)-1-azaspiro[4.4]nonan-6-one, chiral diamines, amino alcohols, and organocatalysts were synthesized and evaluated [1]. The Tetrahedron: Asymmetry (2004) report further validates diamine 13, prepared from the dione analogue, as an effective catalyst in enantioselective Michael reactions [2]. Procurement of the (S)-ketone enables a single-enantiomer entry point into a diverse ligand library, reducing the cost and complexity of sourcing multiple chiral precursors.

Scalable Process Chemistry and Kilogram-Scale Chiral Intermediate Supply

The CN107879967B patent explicitly claims a scalable resolution protocol enabling 'large quantities' of both (R)- and (S)-enantiomers, overcoming the scale limitations of prior chiral induction methods [1]. For CRO/CDMO organizations or pharmaceutical process chemistry groups requiring multi-gram to kilogram quantities of enantiopure spirocyclic building blocks, this resolution route represents the only publicly documented scalable access to the (S)-enantiomer [1].

Medicinal Chemistry Fragment-Based Drug Discovery and Scaffold Hopping

The rigid, three-dimensional 1-azaspiro[4.4]nonane core is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting MMP inhibition, antiproliferative activity, and CNS receptor modulation [REFS-1, REFS-2]. The C6 ketone provides a functional handle for fragment elaboration, while the enantiopure (S)-configuration ensures defined stereochemistry in lead optimization. Unlike racemic alternatives that produce diastereomeric mixtures upon derivatization, the (S)-enantiomer yields single stereoisomers, simplifying SAR interpretation and purification [3].

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